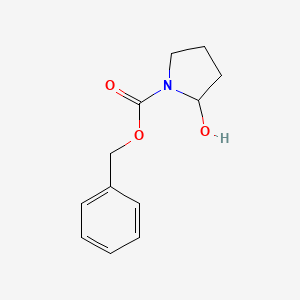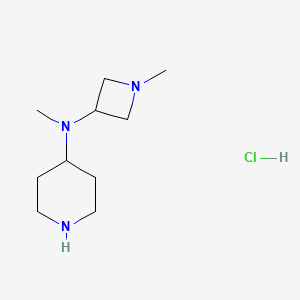
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride typically involves the acylation of 3-methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds with the formation of the acyl chloride intermediate, which can be purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl by-product.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Chemical Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The acyl chloride group can react with nucleophilic amino acid residues, leading to the formation of stable adducts that inhibit enzyme activity. The benzopyran core can interact with various molecular targets, including receptors and enzymes, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Similar structure but with a phenyl group at the 2-position and a carboxylic acid group at the 8-position.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the methyl group at the 3-position and the acyl chloride group.
3-Acetyl-2-methylchromone: Contains an acetyl group instead of the acyl chloride group.
Uniqueness
3-Methyl-4-oxo-4H-1-benzopyran-2-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This functional group allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic chemistry.
Eigenschaften
CAS-Nummer |
67652-24-8 |
|---|---|
Molekularformel |
C11H7ClO3 |
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
3-methyl-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-9(13)7-4-2-3-5-8(7)15-10(6)11(12)14/h2-5H,1H3 |
InChI-Schlüssel |
NRADYQAKFFNWAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)

![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)






